molecular formula C9H13BrClN3O B2720396 (4-Bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone;hydrochloride CAS No. 1581207-16-0

(4-Bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone;hydrochloride

Cat. No. B2720396
CAS RN: 1581207-16-0
M. Wt: 294.58
InChI Key: FEYGOXFGHBETPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone;hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 352.79 g/mol.

Scientific Research Applications

Anti-mycobacterial Activity

Piperazine derivatives have been extensively explored for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of piperazine-based compounds reveals their potential in developing safer, selective, and cost-effective anti-mycobacterial agents. This underscores the importance of piperazine as a building block in designing drugs targeting tuberculosis (TB) and related infections (Girase et al., 2020).

Therapeutic Applications and Patent Overview

Piperazine derivatives find therapeutic uses across a spectrum of conditions, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory treatments. The modification of the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of resultant molecules. This variability indicates the versatility of piperazine-based molecules in drug design and the potential for developing new medications for various diseases (Rathi et al., 2016).

Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of arylpiperazine derivatives, used in treating depression, psychosis, or anxiety, involve extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation. Understanding these processes is crucial for developing new drugs with improved efficacy and reduced side effects. The wide individual variability in metabolite-to-parent drug ratios underscores the need for personalized medication strategies based on genetic profiling (Caccia, 2007).

Dipeptidyl Peptidase IV Inhibitors

Piperazine derivatives have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP IV), a target for type 2 diabetes mellitus treatment. The review of patents since 2006 highlights the ongoing research and the potential of piperazine analogs in managing diabetes through innovative therapeutic approaches (Mendieta et al., 2011).

Insecticidal Activity

Piperazine and its analogs show promising insecticidal activity, with the piperamides being particularly effective against various pests. This application is significant for developing biopesticides and exploring synergies with other botanical insecticides for sustainable pest management strategies (Scott et al., 2007).

properties

IUPAC Name

(4-bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O.ClH/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13;/h5-6,11-12H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYGOXFGHBETPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CN2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.